

Comparative Analysis of the X-ray Crystal Structure of Brominated Pyridine Derivatives

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Compound of Interest

Compound Name: 5-Bromofuro[2,3-b]pyridine

Cat. No.: B1278655

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Please Note: An initial search for the X-ray crystal structure of **5-Bromofuro[2,3-b]pyridine** did not yield specific crystallographic data for this compound in the available databases. Therefore, this guide presents a detailed analysis of the closely related analogue, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, and compares it with another brominated pyridine derivative, 2-Amino-5-bromopyridine, for which crystallographic data are publicly available. This comparative approach provides valuable insights into the structural effects of bromination and the nature of the fused ring system on the crystal packing of these heterocyclic compounds.

This guide is intended for researchers, scientists, and drug development professionals interested in the solid-state properties and molecular geometry of brominated heterocyclic compounds.

Data Presentation: Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 5-Bromo-1H-pyrrolo[2,3-b]pyridine and 2-Amino-5-bromopyridine, facilitating a direct comparison of their solid-state structures.

Parameter	5-Bromo-1H-pyrrolo[2,3-b]pyridine[1][2]	2-Amino-5-bromopyridine[3]
Chemical Formula	C ₇ H ₅ BrN ₂	C ₅ H ₅ BrN ₂
Molecular Weight	197.04 g/mol	173.01 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P 1 2 ₁ /c 1
Unit Cell Dimensions		
a	8.9082 (4) Å	13.80 Å
b	13.3632 (6) Å	5.839 Å
c	5.8330 (3) Å	7.687 Å
α	90°	90.000°
β	103.403 (5)°	106.04°
γ	90°	90.000°
Volume (V)	675.47 (6) Å ³	Not explicitly provided
Molecules per unit cell (Z)	4	4
Temperature (T)	100 K	Not explicitly provided
Radiation	Mo Kα	Not explicitly provided

Experimental Protocols: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of a crystal structure using single-crystal X-ray diffraction, based on standard laboratory procedures.

1. Crystal Growth and Selection:

- High-quality single crystals of the compound of interest are grown using a suitable solvent or solvent system (e.g., slow evaporation, vapor diffusion, or cooling crystallization).

- A well-formed crystal, typically 0.1-0.3 mm in all dimensions and free of visible defects, is selected under a microscope.

2. Crystal Mounting:

- The selected crystal is carefully mounted on a goniometer head using a cryo-loop or a glass fiber with a suitable adhesive (e.g., epoxy or oil).

3. Data Collection:

- The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) using a cryo-stream to minimize thermal vibrations and radiation damage.
- The crystal is centered in the X-ray beam.
- A preliminary screening is performed to determine the crystal quality and unit cell parameters.
- A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector). Monochromatic X-rays, typically from a Mo or Cu source, are used.

4. Data Processing:

- The collected diffraction images are processed to integrate the intensities of the individual reflections.
- Corrections for Lorentz and polarization effects, as well as absorption, are applied to the data.

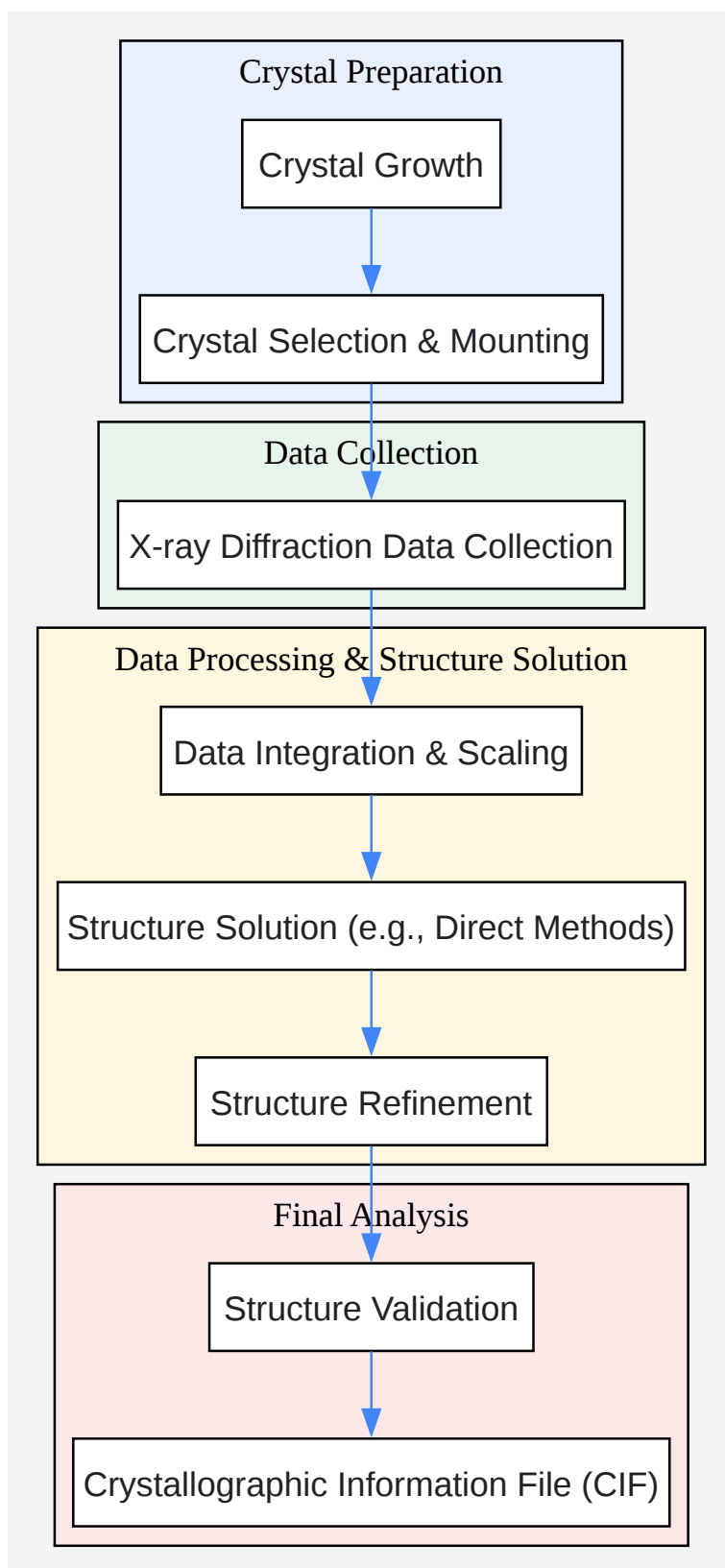
5. Structure Solution and Refinement:

- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal

parameters to minimize the difference between the observed and calculated structure factors.

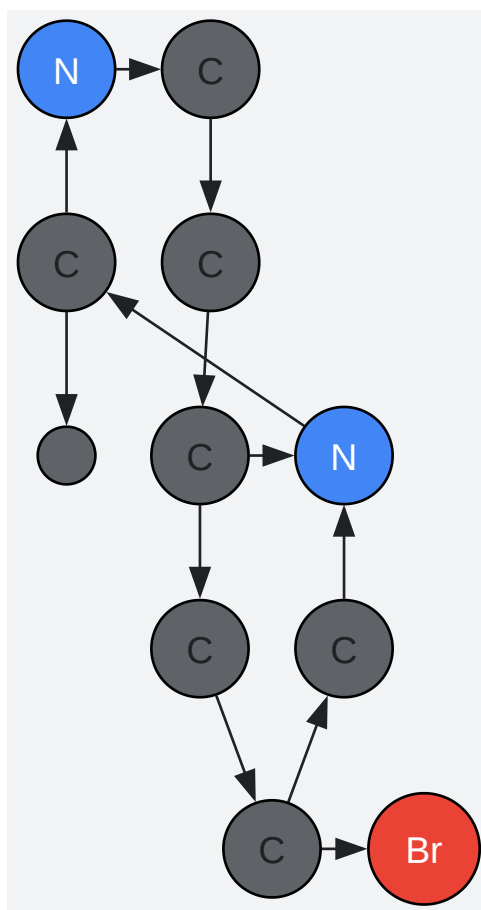
- Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model.

Visualizations



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Experimental workflow for single-crystal X-ray crystallography.



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Molecular structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

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